molecular formula C17H14ClN5O2 B11473912 1-(6-chloropyridazin-3-yl)-4-(4-hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

1-(6-chloropyridazin-3-yl)-4-(4-hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11473912
M. Wt: 355.8 g/mol
InChI Key: FGFBYZYRCBLHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-HYDROXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-HYDROXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The starting materials often include chloropyridazine, hydroxyphenyl derivatives, and methylpyrazole. The reaction conditions may involve:

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Temperature: Reactions are usually carried out at elevated temperatures ranging from 80°C to 150°C.

    Time: Reaction times can vary from a few hours to several days.

Industrial Production Methods

Industrial production methods may involve large-scale batch reactors or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization is common.

Chemical Reactions Analysis

Types of Reactions

1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-HYDROXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-HYDROXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

Biology

In biology, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, 1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-HYDROXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is explored for its potential therapeutic applications. It may be studied for its effects on various diseases, including cancer, inflammation, and neurological disorders.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-HYDROXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloropyridazin-3-yl)-4-phenyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
  • 1-(6-Chloropyridazin-3-yl)-4-(4-methoxyphenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Uniqueness

1-(6-CHLOROPYRIDAZIN-3-YL)-4-(4-HYDROXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific substitution pattern and the presence of both chloropyridazine and hydroxyphenyl groups. This combination of functional groups may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H14ClN5O2

Molecular Weight

355.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-4-(4-hydroxyphenyl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H14ClN5O2/c1-9-16-12(10-2-4-11(24)5-3-10)8-15(25)19-17(16)23(22-9)14-7-6-13(18)20-21-14/h2-7,12,24H,8H2,1H3,(H,19,25)

InChI Key

FGFBYZYRCBLHMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)O)C4=NN=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.